3,3-Dimethyl-2-oxo-2,3-dihydro-1h-indole-6-carboxylic acid

Description

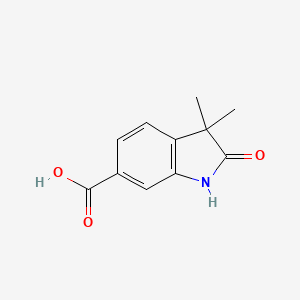

3,3-Dimethyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylic acid is a bicyclic indole derivative featuring a 2-oxindole core with a carboxylic acid substituent at the 6-position and dimethyl groups at the 3-position. This compound’s structure confers unique steric and electronic properties, making it a valuable intermediate in pharmaceutical synthesis, particularly for kinase inhibitors and anticancer agents.

Properties

IUPAC Name |

3,3-dimethyl-2-oxo-1H-indole-6-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-11(2)7-4-3-6(9(13)14)5-8(7)12-10(11)15/h3-5H,1-2H3,(H,12,15)(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARPWLTXDPCHBLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=C(C=C2)C(=O)O)NC1=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127267-57-6 | |

| Record name | 3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-2-oxo-2,3-dihydro-1h-indole-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-(6,7-dimethyl-2-oxo-2,3-dihydro-1h-indol-3-ylidene)acetonitrile with diazomethane in toluene, followed by refluxing and purification .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimizations for scale, yield, and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Key Reaction Types

The compound participates in reactions characteristic of its functional groups:

Carboxylic Acid Reactions

-

Esterification : The carboxylic acid group can react with alcohols (e.g., methanol, ethanol) in the presence of acid catalysts (e.g., HCl, H₂SO₄) to form esters.

-

Amidation : Reaction with amines (e.g., NH₃, primary/secondary amines) under coupling conditions (e.g., EDC/NHS) can yield amides.

-

Decarboxylation : Under thermal or acidic conditions (e.g., heating with CuO), the carboxylic acid may lose CO₂, forming a methyl group at position 6.

Indole Ring Reactions

-

Electrophilic Substitution : The indole ring undergoes electrophilic substitution at positions 4, 5, or 7 due to the electron-rich nature of the heterocycle. Steric hindrance from the 3,3-dimethyl groups may influence regioselectivity.

-

Redox Reactions : The oxo group (2-oxo) may participate in keto-enol tautomerism, enabling reactions such as Michael additions or conjugate reductions.

Oxidative Reactions

-

Oxidation of Sulfur Groups : While this compound lacks sulfur, analogous sulfonic acid derivatives (e.g., 3,3-dimethyl-2,3-dihydro-1H-indole-6-sulfonic acid) undergo oxidation to form sulfates or sulfamates, indicating potential for similar transformations in carboxylic acid derivatives under oxidative conditions.

Reaction Conditions and Mechanisms

Challenges and Considerations

-

Steric Effects : The 3,3-dimethyl groups may hinder nucleophilic attack at adjacent positions or restrict access to the carboxylic acid group.

-

Thermal Stability : Decarboxylation requires precise control to avoid unintended side reactions.

-

Mechanistic Complexity : The interplay between the indole ring’s reactivity and the carboxylic acid group necessitates careful optimization of reaction conditions.

Scientific Research Applications

Synthetic Applications

The compound serves as an important intermediate in the synthesis of more complex molecules. Its indole structure is a key feature in many biologically active compounds. The following table summarizes notable synthetic applications:

| Application | Description |

|---|---|

| Drug Development | Used as a precursor for synthesizing novel therapeutic agents with potential antimicrobial and anticancer properties. |

| Organic Synthesis | Acts as an intermediate in creating complex organic molecules, particularly those containing the indole scaffold. |

| Dyes and Pigments | Utilized in the production of various industrial chemicals, including dyes and pigments due to its vibrant color properties. |

Biological Research Applications

Research indicates that 3,3-Dimethyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylic acid exhibits notable biological activities. Its structural similarity to known bioactive compounds suggests potential for further exploration in various biological contexts.

Potential Biological Activities

- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial activity against various pathogens.

- Anticancer Activity : Investigations into the compound's ability to inhibit cancer cell proliferation are ongoing, with some derivatives showing promising results.

- Binding Affinity Studies : Interaction studies are being conducted to understand its binding affinity with various biological targets, crucial for pharmacodynamics and pharmacokinetics analysis.

Case Studies

Several research studies have explored the applications of this compound:

- Synthesis of Antioxidant Derivatives : A study focused on designing novel indole derivatives demonstrated that modifications to the compound could yield potent antioxidants with significant activity against reactive oxygen species (ROS) .

- Molecular Docking Studies : Research involving molecular docking has been conducted to predict how this compound interacts with specific proteins involved in disease pathways, providing insights into its therapeutic potential .

- Development of Anticancer Agents : A recent investigation synthesized derivatives of this compound to evaluate their efficacy against breast cancer cell lines, highlighting its role in drug development .

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-2-oxo-2,3-dihydro-1h-indole-6-carboxylic acid involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2,3-Dihydro-3-oxo-1H-indazole-6-carboxylic Acid (CAS 862274-40-6)

2-Oxo-2,3-dihydro-1H-indole-6-carboxylic Acid (CAS 334952-09-9)

- Structural Differences : Lacks the 3,3-dimethyl groups, reducing steric bulk .

- Applications : A key precursor for nintedanib (a tyrosine kinase inhibitor) and other indole-based pharmaceuticals .

2-Oxo-2,3-dihydro-1H-indole-6-carboxylic Acid Methyl Ester (CAS 14192-26-8)

- Structural Differences : Carboxylic acid is esterified to a methyl group, increasing lipophilicity .

- Functional Impact : Acts as a prodrug; the ester hydrolyzes in vivo to release the active carboxylic acid. The methyl ester improves membrane permeability but reduces aqueous solubility.

- Applications : Utilized in synthetic routes requiring temporary protection of the carboxylic acid functionality .

2,3-Dioxo-2,3-dihydro-1H-indole-6-carboxylic Acid (CAS 101870-10-4)

- Structural Differences : Features an additional ketone group at the 3-position, creating a 2,3-dioxoindole system .

- Functional Impact : The dioxo structure increases electrophilicity, making it reactive toward nucleophiles. This could limit stability but enhance utility in covalent inhibitor design.

- Physical Properties : Higher density (1.591 g/cm³) and lower pKa (3.31) compared to the target compound, suggesting stronger intermolecular interactions and acidity .

(3E)-3-(Methoxyphenylmethylene)-2-oxo-1H-indole-6-carboxylic Acid Methyl Ester (CAS 1168150-46-6)

- Structural Differences : Includes a methoxyphenylmethylene substituent at the 3-position, extending conjugation .

- Functional Impact : The extended π-system may enhance binding to hydrophobic pockets in proteins. The ester group again serves as a prodrug feature.

- Applications : Intermediate in nintedanib synthesis, highlighting the pharmaceutical relevance of indole-6-carboxylate derivatives .

Comparative Data Table

Key Research Findings

- Hydrogen Bonding : Indole-6-carboxylic acids form robust hydrogen-bonding networks (e.g., with water or protein residues), critical for solubility and target engagement. Indazole derivatives may exhibit distinct patterns due to altered nitrogen placement .

- Synthetic Utility : Methyl esters (e.g., CAS 14192-26-8) are widely used to improve reaction yields in coupling reactions, as the free acid can participate in unwanted side reactions .

Biological Activity

3,3-Dimethyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylic acid (also known as 3,3-dimethylindole-6-carboxylic acid) is a synthetic compound belonging to the indole family, which is renowned for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Information

| Property | Details |

|---|---|

| Molecular Formula | C₁₁H₁₁NO₃ |

| Molecular Weight | 205.21 g/mol |

| CAS Number | 127267-57-6 |

| IUPAC Name | This compound |

The compound features a unique structure characterized by a dimethyl substitution on the indole ring and a carboxylic acid group, which contributes to its reactivity and biological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, in vitro assays demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.

Case Study: Cytotoxicity Against Cancer Cells

A study investigating the effects of this compound on human cancer cell lines reported:

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.4 | Induction of apoptosis via caspase activation |

| HCT116 | 12.8 | Cell cycle arrest at G2/M phase |

These findings suggest that this compound could be a promising candidate for further development as an anticancer agent.

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties. Research has shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Antibacterial Efficacy

In a comparative study assessing the antimicrobial activity:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Bacillus subtilis | 8 |

These results indicate that the compound possesses significant antibacterial activity, making it a potential candidate for treating bacterial infections.

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound triggers programmed cell death in cancer cells through caspase activation.

- Cell Cycle Arrest : It disrupts normal cell cycle progression, particularly in cancer cells.

- Antimicrobial Action : The compound interferes with bacterial cell wall synthesis and metabolic processes.

Recent Studies

Several studies have explored the potential applications of this compound in drug development:

- Anticancer Drug Development : Researchers are investigating its efficacy as a lead compound for novel anticancer therapies.

- Antimicrobial Agents : Given its broad-spectrum activity against various pathogens, there is ongoing research into formulating it as an antimicrobial agent.

Future Directions

Further research is necessary to fully elucidate the mechanisms underlying the biological activities of this compound. Potential areas for future exploration include:

- In vivo studies to assess therapeutic efficacy and safety profiles.

- Structure–activity relationship (SAR) studies to optimize its biological activity.

Q & A

Q. What are the common synthetic routes for preparing 3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylic acid, and how are reaction conditions optimized?

The synthesis of indole derivatives often involves cyclization and functional group modifications. For example, methyl esters of similar compounds (e.g., 1-(2-chloro-acetyl)-2-oxo-2,3-dihydro-1H-indole-6-carboxylic acid methyl ester) are synthesized via base-mediated reactions, such as using KOH in methanol under reflux conditions . Optimization typically involves controlling reaction time, temperature, and stoichiometry to maximize yield. Post-synthetic hydrolysis of the ester group to the carboxylic acid can be achieved using aqueous acidic or basic conditions.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- NMR Spectroscopy : H and C NMR are critical for confirming the indole backbone and substituents. For example, methyl groups at position 3 appear as singlets (~1.4–1.6 ppm), while the ketone at position 2 influences neighboring proton shifts .

- HPLC : Purity assessment (>98% by HPLC) is standard, with reverse-phase columns (C18) and UV detection at 254 nm commonly used .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., calculated for CHNO: 205.18 g/mol) and fragmentation patterns .

Q. How is X-ray crystallography applied to resolve the crystal structure of this compound?

The SHELX suite (e.g., SHELXL) is widely used for small-molecule crystallography. Hydrogen bonding patterns, such as N–H···O interactions between the indole NH and carboxylic acid groups, are critical for stabilizing the crystal lattice. Graph set analysis (as per Etter’s rules) helps classify hydrogen-bonding motifs, which are often R(8) for carboxylic acid dimers .

Advanced Research Questions

Q. How can tautomeric or conformational equilibria (e.g., keto-enol tautomerism) complicate spectral interpretation, and how are these resolved?

Q. What strategies address contradictions in biological activity data for derivatives of this compound?

Discrepancies in bioactivity often arise from impurities, stereochemical variations, or assay conditions. For example, methyl ester derivatives may exhibit altered permeability compared to the free acid. Rigorous purification (e.g., recrystallization from methanol/water) and chiral HPLC separation ensure stereochemical homogeneity. Dose-response curves and control experiments (e.g., using inactive analogs) validate target engagement .

Q. How do intermolecular interactions (e.g., hydrogen bonding, π-stacking) influence crystallization and solubility?

The carboxylic acid group facilitates dimerization via O–H···O hydrogen bonds, forming centrosymmetric dimers. Substituents like 3,3-dimethyl groups introduce steric hindrance, reducing solubility in polar solvents. Co-crystallization with amines (e.g., piperazine) can improve solubility by forming salts while maintaining crystallinity .

Q. What role does this compound play in synthesizing complex heterocycles or pharmacophores?

The indole core serves as a scaffold for drug discovery. For example, the carboxylic acid at position 6 can be amidated or coupled with amines to generate peptidomimetics. In one study, similar indole derivatives were functionalized with diethylamino groups for antimicrobial testing . The dimethyl groups at position 3 enhance metabolic stability by blocking cytochrome P450 oxidation .

Methodological Considerations

Q. How are reaction intermediates monitored during multi-step syntheses?

TLC (silica gel, ethyl acetate/hexane) and LC-MS track intermediates. For example, methyl ester intermediates exhibit distinct R values (~0.25 in ethyl acetate/hexane 9:1) and [M+H] peaks in MS . Quenching aliquots at timed intervals optimizes stepwise yields.

Q. What computational tools predict the compound’s physicochemical properties?

Software like Gaussian (for DFT calculations) predicts logP (~2.17) and pK (~4.2 for the carboxylic acid). Molecular docking (AutoDock Vina) models interactions with biological targets, such as enzymes with hydrophobic active sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.